3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, and the type of reaction mechanisms involved.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Antibacterial Applications
Oxazolidinones, including 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone, have shown significant promise as antimicrobial agents. They possess a unique mechanism for inhibiting bacterial protein synthesis. For example, U-100592 and U-100766 are novel oxazolidinone analogs that have demonstrated potent in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus species (Zurenko et al., 1996). These compounds have been developed for the potential treatment of serious multidrug-resistant Gram-positive bacterial infections (Brickner et al., 1996).
Agricultural Fungicide
Famoxadone, a member of the oxazolidinone class, has been commercialized as an agricultural fungicide. It is effective against pathogens infecting various crops such as grapes, cereals, and potatoes. Its discovery and optimization, including the synthesis of various oxazolidinone ring systems, highlight the utility of this compound in plant protection (Sternberg et al., 2001).
Enzymatic Synthesis
The enzymatic synthesis of oxazolidinones, including 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone, using 2-aminoalcohol and dimethyl carbonate, demonstrates their multifunctionality. This synthesis pathway is unique for its mechanism and kinetic modeling, and it opens avenues for the preparation of diverse oxazolidinones under optimized conditions (Yadav & Pawar, 2014).
Interaction with Pharmaceuticals
The interaction of poly-N-vinyl-5-methyl-2-oxazolidinone with various pharmaceuticals has been studied. The findings indicate that certain compounds exhibit a degree of binding with the polymer, which can be useful in drug formulation and delivery systems (Blaug & Rich, 1965).
Safety And Hazards
Information on the compound’s toxicity, flammability, environmental impact, and safe handling procedures would be included here.
Future Directions
This could involve potential applications of the compound, areas of research that could be pursued, and how the compound could be modified to enhance its properties or reduce its hazards.
For a specific compound, these analyses would require access to scientific literature and databases, laboratory testing, and potentially computational modeling. If you have a different compound you’d like me to analyze, or if you need information on the general classes of compounds or reactions, feel free to ask!
properties
IUPAC Name |
3-(2-hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(9)3-8-4-6(2)11-7(8)10/h5-6,9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXDCFUIDHJETK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)O1)CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955347 | |
Record name | 3-(2-Hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone | |
CAS RN |
3375-84-6 | |
Record name | 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3375-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-HYDROXYPROPYL)-5-METHYL-2-OXAZOLIDINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46IGY5185P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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